molecular formula C15H15N3 B3008250 N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine CAS No. 27097-08-1

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B3008250
CAS No.: 27097-08-1
M. Wt: 237.306
InChI Key: OTKCOPCTTAKCKG-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative featuring a benzyl group at the N1-position and a methyl group at the N1-methyl position of the imidazole ring. This compound belongs to a broader class of heterocyclic amines known for their diverse pharmacological and material science applications, including antimicrobial, antitumor, and enzyme inhibitory activities . Its synthesis typically involves condensation reactions between substituted benzimidazole precursors and alkylating agents, as demonstrated in protocols for analogous compounds .

Properties

IUPAC Name

N-benzyl-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCOPCTTAKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with benzyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase the yield and purity of the product. The use of automated systems can also reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzyl-1-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-benzyl-1-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Various amine derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine with derivatives sharing structural or functional group similarities. Key parameters include synthesis methods, substituent effects, biological activity, and physicochemical properties.

Substituent Variations at the N1-Position
Compound Name Substituent at N1-Position Synthesis Method Yield/Purity Key Findings
This compound Benzyl + Methyl Alkylation of 1H-benzo[d]imidazol-2-amine with benzyl chloride and methylating agent >98% purity Enhanced metabolic stability due to methyl group; benzyl group increases hydrophobicity .
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (22) Naphthylmethyl Reaction of 2-aminobenzimidazole with 2-(bromomethyl)naphthalene in ethanol >98% purity Bulkier aromatic group improves π-π stacking but reduces aqueous solubility .
4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (24) 3,4-Dichlorobenzyl Alkylation of 7-chloro-1H-benzo[d]imidazol-2-amine with 3,4-dichlorobenzyl chloride High purity (NMR-confirmed) Electron-withdrawing Cl groups enhance electrophilicity, potentially improving target binding .
N-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (2e) Ethyl + CF₃ Microwave-assisted one-pot synthesis Purity confirmed via NMR/LCMS CF₃ group increases lipophilicity and metabolic resistance .

Key Trends :

  • Methyl vs. Ethyl Groups: Methyl substitution (as in the target compound) offers steric hindrance without excessive hydrophobicity, whereas ethyl groups may reduce activity in certain contexts (e.g., PqsR inhibition in Pseudomonas aeruginosa) .
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyl) improve binding to hydrophobic pockets but hinder solubility, while aliphatic chains (e.g., ethyl) balance flexibility and bioavailability .

Key Insights :

  • Methyl Substitution : The methyl group in the target compound enhances quorum-sensing inhibition, likely by optimizing steric and electronic interactions with PqsR .
  • Halogen Effects : Chloro or fluoro substituents (e.g., in compound 24 or 3a) improve target engagement via electron-withdrawing effects and increased lipophilicity .

Biological Activity

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound within the benzimidazole class, which has garnered attention for its diverse biological activities. This article details its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused benzene and imidazole ring structure, contributing to its unique chemical properties. The molecular formula is C13H14N3C_{13}H_{14}N_3 with a molecular weight of 226.27 g/mol. The presence of a benzyl group and a methyl group enhances its reactivity and biological potential.

Benzimidazole derivatives, including this compound, exhibit a variety of mechanisms that underlie their biological activity:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes, influencing various biochemical pathways.
  • Receptor Modulation : They may modulate receptor functions, impacting cellular signaling processes.
  • Cell Cycle Interference : Research indicates that these compounds can affect the cell cycle phases, particularly in cancer cells, by inducing G1 arrest and preventing DNA replication .

Biological Activities

This compound has been studied for several biological activities:

1. Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance:

  • In vitro studies demonstrated that treatment with this compound led to increased apoptosis in various cancer cell lines, including MCF7 and T47D .
  • Flow cytometry analysis revealed alterations in cell cycle distribution, indicating an increase in the S-phase and G1-phase populations while decreasing the G2-phase cells .

2. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens:

  • It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimal inhibitory concentrations (MICs) reported as low as 0.01 mM .

3. Anti-inflammatory Effects

Research indicates that benzimidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • The compound is predicted to have high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), which is crucial for central nervous system applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; alters cell cycle
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Efficacy

In one study, this compound was tested on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 72 hours of treatment. The mechanism involved the activation of caspases leading to apoptosis, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine?

  • Methodological Answer : The compound can be synthesized via visible-light-mediated catalyst-free reactions using 2-aminobenzimidazole derivatives and isothiocyanates. Optimization of protecting groups (e.g., tosyl) and solvent systems (e.g., acetonitrile) improves yields (>80%) by minimizing side reactions. Alternative routes involve copper-catalyzed three-component coupling or CBr4-promoted one-pot synthesis for functionalized derivatives .
  • Key Data : Catalyst-free methods achieve yields up to 78–85% under mild conditions (80°C, 2–4 hours) .

Q. How can structural characterization of this compound derivatives be validated?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and LC-MS to confirm regioselectivity and functionalization. For example, IR peaks at ~1600 cm1^{-1} (C=N stretching) and 1H^1H-NMR signals at δ 3.4–3.8 ppm (N-methyl protons) are diagnostic. X-ray crystallography (e.g., PDB: 8CTB) resolves binding conformations in protein complexes .
  • Key Data : ESI-MS m/z values (e.g., [M+H]+^+ = 331.9) validate molecular weights .

Advanced Research Questions

Q. How do unexpected reaction pathways impact the synthesis of this compound analogs?

  • Methodological Answer : Competitive N-demethylation or self-catalyzed diarylation can occur during SNAr amination, leading to byproducts like bis-benzimidazolylpiperidines. Monitor reaction kinetics via HPLC and adjust stoichiometry (e.g., limiting amine reagents) to suppress undesired pathways. Computational DFT studies predict intermediates and transition states .
  • Key Data : Kinetic studies show diarylated byproducts form 3× faster than target compounds under excess amine conditions .

Q. What strategies optimize the binding affinity of this compound in enzyme inhibition?

  • Methodological Answer : Fragment-based drug design (FBDD) identifies critical interactions (e.g., bifurcated H-bonds with Glu435/Glu444 in PRMT5). Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance lipophilic efficiency (LLE >3.2). Co-crystal structures (PDB: 8CTB) guide substituent placement .
  • Key Data : ClogP reduction from 1.7 to 0.9 improves LLE by 50% while maintaining IC50_{50} values (~12 μM) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use QSAR models to predict log(BBB) (>0.5 for CNS penetration) and intestinal absorption (>80%). Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like glutaminyl cyclase. ADMETox screening flags hepatotoxicity risks .
  • Key Data : Derivatives with methoxy/hydroxyl groups show log(BBB) = 0.7–1.2 and HIA >85% .

Q. What in vitro assays evaluate the biological activity of this compound analogs?

  • Methodological Answer : Use SRB (sulforhodamine B) assays for cytotoxicity profiling (IC50_{50}) in cancer cell lines. For antiplasmodial activity, measure hemozoin inhibition via β-hematin quantification. Histamine receptor binding assays (H1_1/H4_4) employ radioligand displacement (e.g., 3H^3H-mepyramine) .
  • Key Data : Norastemizole analogs exhibit IC50_{50} = 0.8–5.2 μM against Plasmodium falciparum .

Data Contradiction Analysis

Q. Why do yields vary across synthetic methods for this compound?

  • Analysis : Catalyst-free methods (visible light) achieve higher yields (78–85%) but require precise control of light intensity and solvent polarity. Copper-catalyzed routes (e.g., CuI) offer regioselectivity but suffer from metal contamination (ICP-MS required for validation). Contradictions arise from competing reaction mechanisms (e.g., radical vs. ionic pathways) .
  • Resolution : Use DOE (Design of Experiments) to optimize parameters (light wavelength, catalyst loading) and compare purity via 1H^1H-NMR integration .

Methodological Recommendations

  • Synthesis : Prioritize visible-light-mediated protocols for scalability and green chemistry .
  • Characterization : Combine X-ray crystallography with docking studies for structure-activity insights .
  • Biological Testing : Validate cytotoxicity in ≥3 cell lines (e.g., MCF-7, HeLa) using SRB assays .

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